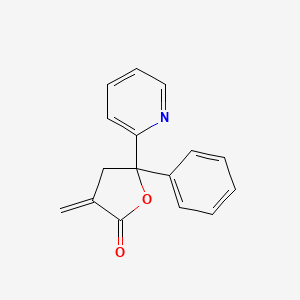![molecular formula C22H28N4O3 B14478976 ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French] CAS No. 72004-04-7](/img/structure/B14478976.png)
((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone [French]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone is a complex organic compound that features a morpholine ring, phenyl group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone typically involves multiple steps, starting with the preparation of the morpholine ring and the phenyl group. The oxime functional group is introduced through a reaction with hydroxylamine. The detailed synthetic route and reaction conditions can vary, but generally involve:
Formation of the Morpholine Ring: This can be achieved by the dehydration of diethanolamine with concentrated sulfuric acid.
Introduction of the Phenyl Group: This step often involves a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Oxime Formation: The oxime group is typically introduced by reacting the corresponding ketone with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((N-Phenyl morpholino-2 ethylamino) carboxymethyl)oxyimino p-aminoacetophenone involves its interaction with specific molecular targets and pathways. The morpholine ring and oxime group can interact with enzymes and receptors, modulating their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Phenylboronic Acid: Contains a phenyl group and is used in similar chemical reactions.
N-morpholino-2-ethylamine: Shares the morpholine and ethylamine components.
Properties
CAS No. |
72004-04-7 |
|---|---|
Molecular Formula |
C22H28N4O3 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[(E)-1-(4-aminophenyl)ethylideneamino]oxy-N-(2-morpholin-4-ylethyl)-N-phenylacetamide |
InChI |
InChI=1S/C22H28N4O3/c1-18(19-7-9-20(23)10-8-19)24-29-17-22(27)26(21-5-3-2-4-6-21)12-11-25-13-15-28-16-14-25/h2-10H,11-17,23H2,1H3/b24-18+ |
InChI Key |
GXFQHWMQDIDQAK-HKOYGPOVSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)N(CCN1CCOCC1)C2=CC=CC=C2)/C3=CC=C(C=C3)N |
Canonical SMILES |
CC(=NOCC(=O)N(CCN1CCOCC1)C2=CC=CC=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


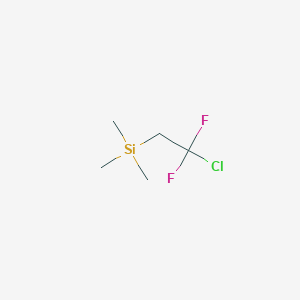
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)


![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
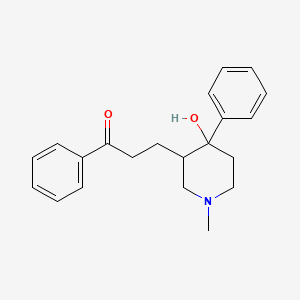

![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
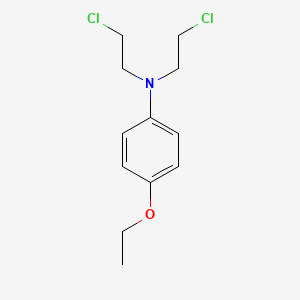
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
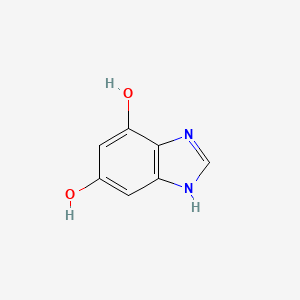
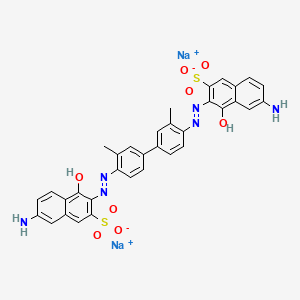
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
